molecular formula C19H25BrN2O4 B12956970 (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate

(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate

Cat. No.: B12956970
M. Wt: 425.3 g/mol
InChI Key: NNDMZXUIUCVUMG-DAXOMENPSA-N
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Description

(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the pyrroloquinoline core through a cyclization reaction.
  • Introduction of the tert-butyl and ethyl groups via alkylation reactions.
  • Bromination at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom at the 8-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted pyrroloquinoline derivatives.

Scientific Research Applications

(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-chloro-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.

    (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-fluoro-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 8-position in (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H25BrN2O4

Molecular Weight

425.3 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate

InChI

InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3/t12-,15-,16-/m1/s1

InChI Key

NNDMZXUIUCVUMG-DAXOMENPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CCN([C@H]2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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